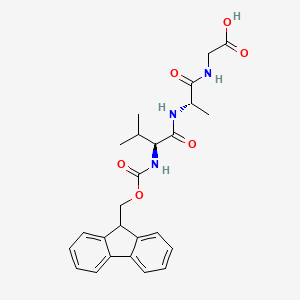
Fmoc-Val-Ala-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-Ala-Gly-OH is a compound used in peptide synthesis. It is a tripeptide consisting of valine, alanine, and glycine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the N-terminus. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-Gly-OH typically involves the stepwise addition of amino acids to a resin-bound peptide chain. The Fmoc group is introduced by reacting the amine group of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions . The peptide chain is elongated by coupling the carboxyl group of one amino acid to the amine group of the next, using coupling reagents such as PyBOP or HATU . The final product is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Val-Ala-Gly-OH primarily undergoes deprotection and coupling reactions. The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This deprotection step is crucial for the subsequent coupling of additional amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Coupling: Reagents like PyBOP, HATU, and DIPEA are used for coupling reactions.
Cleavage: TFA is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products
The major products formed from these reactions are the desired peptide sequences, with the Fmoc group removed and the peptide chain elongated.
Applications De Recherche Scientifique
Chemistry
Fmoc-Val-Ala-Gly-OH is widely used in the synthesis of complex peptides and proteins. It serves as a building block in the development of peptide-based drugs and biomaterials .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides .
Medicine
This compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications .
Mécanisme D'action
The mechanism of action of Fmoc-Val-Ala-Gly-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group of the amino acid, preventing unwanted side reactions during peptide elongation. Upon deprotection, the free amine group can participate in coupling reactions to form peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Val-Ala-OH: Similar to Fmoc-Val-Ala-Gly-OH but lacks the glycine residue.
Fmoc-Ala-Gly-OH: Contains alanine and glycine but lacks valine.
Fmoc-Val-Gly-OH: Contains valine and glycine but lacks alanine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which can impart distinct structural and functional properties to the resulting peptides. Its use in SPPS allows for the efficient and precise synthesis of peptides with desired sequences and functionalities .
Propriétés
Formule moléculaire |
C25H29N3O6 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H29N3O6/c1-14(2)22(24(32)27-15(3)23(31)26-12-21(29)30)28-25(33)34-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20,22H,12-13H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t15-,22-/m0/s1 |
Clé InChI |
WWKPUJPFRDGCJU-NYHFZMIOSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



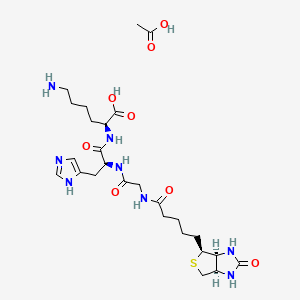
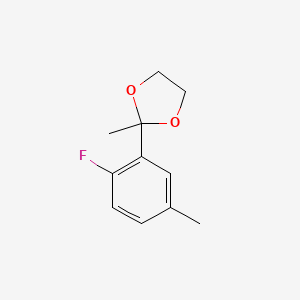

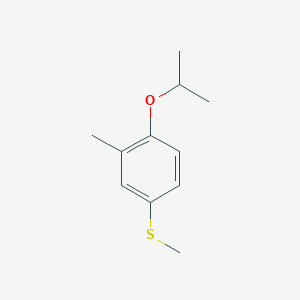
![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
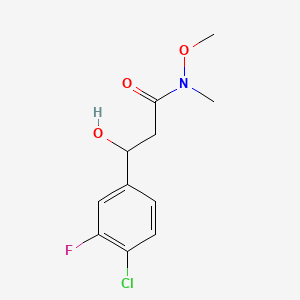
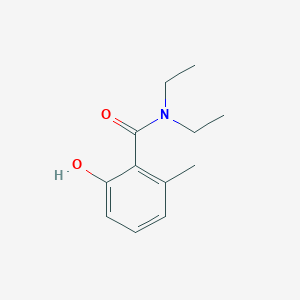
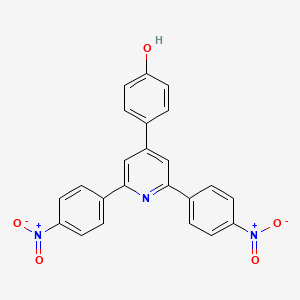
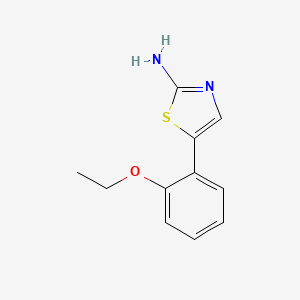

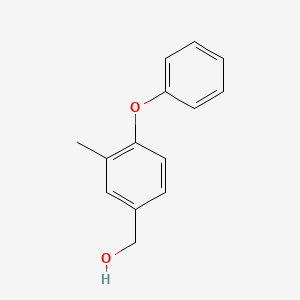

![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
